5-(Hydroxymethyl)-3-methylfuran-2-carboxylic acid
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Overview
Description
5-(Hydroxymethyl)-3-methylfuran-2-carboxylic acid is an organic compound that belongs to the furan family. This compound is characterized by a furan ring substituted with a hydroxymethyl group and a carboxylic acid group. It is derived from biomass and is considered a valuable intermediate in the production of various chemicals and materials. The compound’s structure allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-3-methylfuran-2-carboxylic acid typically involves the oxidation of 5-(Hydroxymethyl)-2-furfural (HMF). One common method is the use of hydrogen peroxide (H₂O₂) in alkaline conditions, which efficiently converts HMF to the desired carboxylic acid . Another approach involves the use of heterogeneous catalysts, such as niobic acid, which can dehydrate glucose into HMF and subsequently oxidize it to this compound .
Industrial Production Methods
Industrial production of this compound often relies on catalytic processes that ensure high yield and purity. The use of solid acid catalysts, such as sulfonated carbon-based acids and zeolites, has been widely applied in the conversion of biomass to HMF, which is then oxidized to the target compound . These methods are favored for their efficiency and environmental friendliness, aligning with the principles of green chemistry.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-3-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction of the carboxylic acid group can yield alcohol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under mild conditions.
Substitution: Nucleophiles like amines or thiols can be used to replace the hydroxymethyl group under basic or acidic conditions.
Major Products
2,5-Furandicarboxylic acid (FDCA): Formed through complete oxidation of the compound.
Alcohol derivatives: Resulting from the reduction of the carboxylic acid group.
Substituted furans: Produced through nucleophilic substitution reactions.
Scientific Research Applications
5-(Hydroxymethyl)-3-methylfuran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various furan derivatives and polymers.
Biology: The compound is used in the study of metabolic pathways involving furan compounds.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-3-methylfuran-2-carboxylic acid involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The hydroxymethyl group can participate in hydrogen bonding and nucleophilic attacks, while the carboxylic acid group can engage in acid-base reactions and form esters or amides. These properties make the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)-2-furfural (HMF): A precursor to 5-(Hydroxymethyl)-3-methylfuran-2-carboxylic acid, HMF is also derived from biomass and used in the production of various chemicals.
2,5-Furandicarboxylic acid (FDCA): A fully oxidized derivative of this compound, FDCA is a key monomer for bioplastics.
5-(Chloromethyl)furfural (CMF): A halogenated analog of HMF, used in the synthesis of various furan derivatives.
Uniqueness
This compound stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its derivation from renewable biomass also makes it an attractive compound for sustainable chemistry and green industrial processes .
Properties
IUPAC Name |
5-(hydroxymethyl)-3-methylfuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-4-2-5(3-8)11-6(4)7(9)10/h2,8H,3H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZFNBLPFJDMMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)CO)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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